A1 Receptor Affinity: A Position of Moderate Potency Within the Series for Signaling-Bias Studies
In a direct head-to-head assessment of compounds from the same patent, the target compound demonstrates moderate affinity for the adenosine A1 receptor compared to its closest analog. The compound designated as `US8609833, 87` (the target compound) exhibits a Ki of 5.79 nM. This is directly comparable to a more potent analog `US8609833, 85` which has a Ki of 2.63 nM, and a less active analog `US8609833, 88` with a Ki of 7 nM [1]. This intermediate potency position is valuable for research applications where a partial or moderate activation profile is desired over full super-agonism.
| Evidence Dimension | Binding Affinity (Inhibition Constant, Ki) for Human Adenosine A1 Receptor |
|---|---|
| Target Compound Data | Ki = 5.79 nM |
| Comparator Or Baseline | Comparator 1 (US8609833, 85): Ki = 2.63 nM; Comparator 2 (US8609833, 88): Ki = 7 nM |
| Quantified Difference | 2.2-fold lower affinity than the most potent analog (5.79 nM vs 2.63 nM), and 1.2-fold higher affinity than a closely-related analog (5.79 nM vs 7 nM) |
| Conditions | Affinities were determined by measuring the displacement of a specific radioligand ([3H] 2-chloro-N...) on human adenosine A1 receptors, as reported in patent US8609833. |
Why This Matters
This precise affinity tiering within a single study allows researchers to select a compound with a defined potency level, crucial for designing experiments that require avoiding receptor desensitization or off-target effects associated with high-potency agonists.
- [1] BindingDB dataset for BDBM108256 (target), BDBM97465 (comparator 1), and BDBM108257 (comparator 2) from patent US8609833. (Accessed via BindingDB.org). View Source
